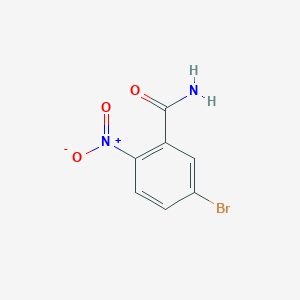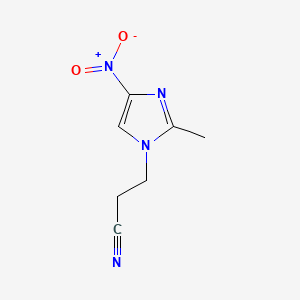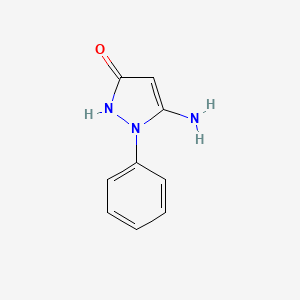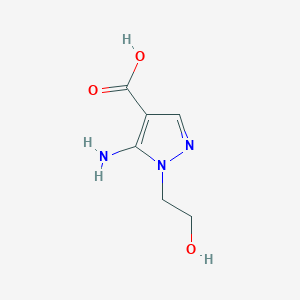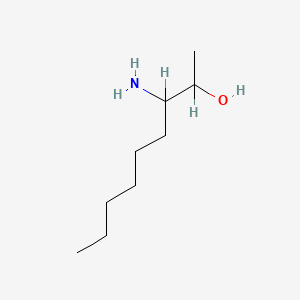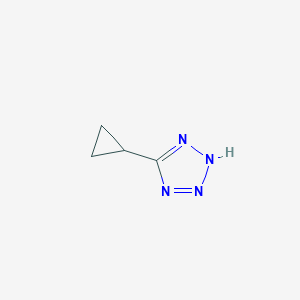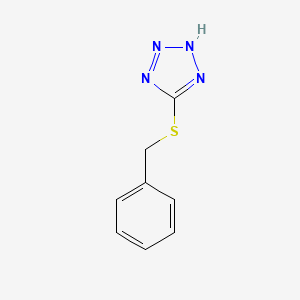
4-Morpholinobenzoic acid
概要
説明
4-Morpholinobenzoic acid is an organic compound with the chemical formula C11H13NO3. It appears as a white to pale yellow crystalline solid and is slightly soluble in water but more soluble in alcohol and chloroform . This compound is used in various chemical syntheses and has applications in drug research.
科学的研究の応用
4-Morpholinobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of various chemical products and materials.
Safety and Hazards
4-Morpholinobenzoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice . Suitable gloves and eye/face protection should be worn when handling this compound .
将来の方向性
In a study, Bacteroidetes was found to be positively correlated with 4-Morpholinobenzoic acid . The study suggested that this compound could aggravate inflammation through its influence on the bile secretion pathway . This indicates potential future research directions in understanding the role of this compound in inflammation and its potential therapeutic applications .
作用機序
Target of Action
4-Morpholinobenzoic acid is an organic compound . It is primarily used as a chemical intermediate in the synthesis of other compounds . .
Mode of Action
As a chemical intermediate, it is likely involved in various chemical reactions contributing to the synthesis of other compounds .
Biochemical Pathways
It has been suggested that it may be involved in inflammation processes .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
It has been suggested that it may aggravate inflammation through its influence on the bile secretion pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and light , suggesting that its stability and activity may be affected by these factors. Furthermore, its solubility in different solvents may influence its distribution and action in different environments.
生化学分析
Biochemical Properties
4-Morpholinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bacteroidetes, a type of bacteria, influencing the bile secretion pathway and potentially aggravating inflammation . The nature of these interactions involves binding to specific sites on the enzymes or proteins, altering their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the IL-17 signaling pathway, promoting inflammatory responses in cells . This compound can also affect gene expression by binding to specific transcription factors or regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, including inflammation and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the bile secretion pathway, affecting the levels of bile acids and other metabolites . These interactions can lead to changes in metabolic activity and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 4-Morpholinobenzoic acid can be synthesized through the reaction of benzoic acid with morpholine. One common method involves heating a mixture of ethyl 4-fluorobenzoate and morpholine at 130°C for 12 hours to achieve complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale, ensuring the purity and yield are optimized through controlled environments and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acid derivatives, while substitution can produce a variety of substituted benzoic acids .
類似化合物との比較
- 4-Bromo-2-hydroxybenzoic acid
- 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid
- 4-Oxocyclohexanecarboxylic acid
Comparison: 4-Morpholinobenzoic acid is unique due to its morpholine group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
特性
IUPAC Name |
4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996238 | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-38-4 | |
| Record name | 7470-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 4-Morpholinobenzoic acid and rabbit diarrhea in the context of this research?
A1: The research found a positive correlation between the abundance of Bacteroidetes, a type of bacteria, and the presence of this compound in the colon of rabbits with diarrhea. [] While the study doesn't definitively establish a causal relationship, it suggests that this compound could play a role in aggravating inflammation within the rabbit colon, potentially contributing to diarrhea. The study proposes that this effect might be linked to this compound's influence on the bile secretion pathway. [] Further research is needed to fully understand the mechanisms at play and the precise role of this compound in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
